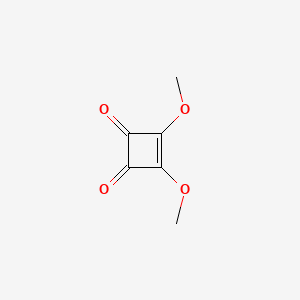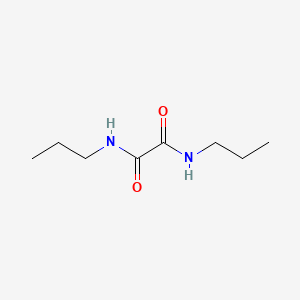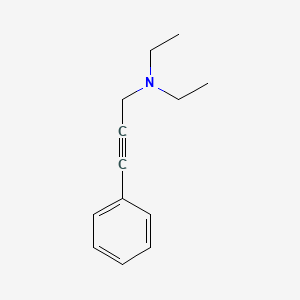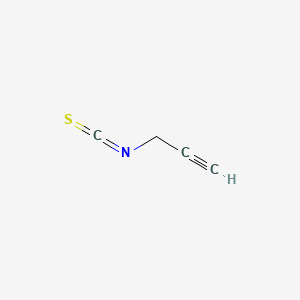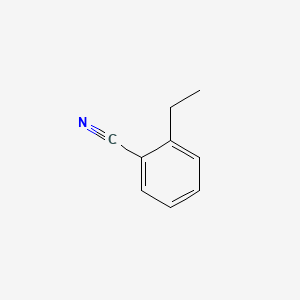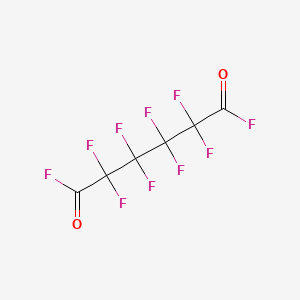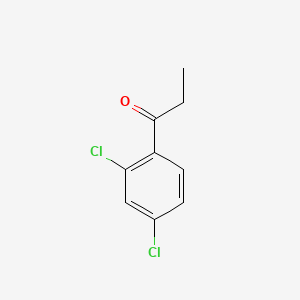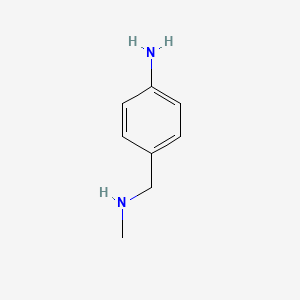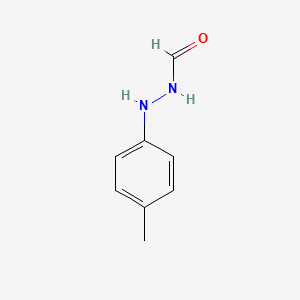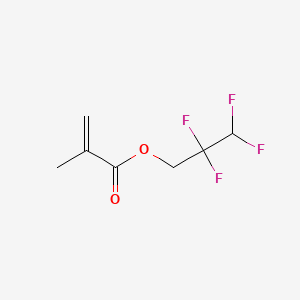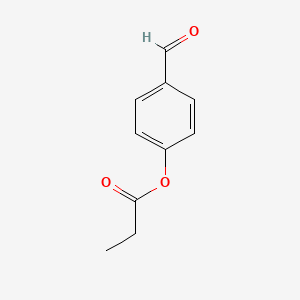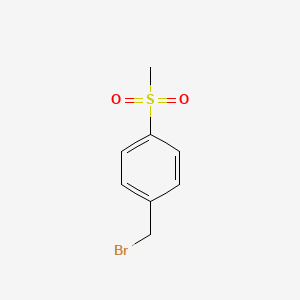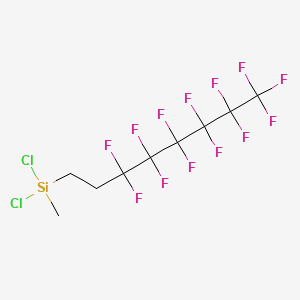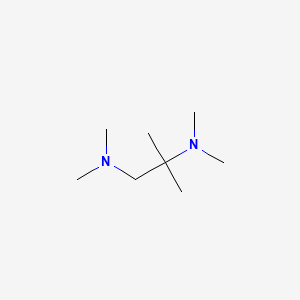
1,2-Propanediamine, N,N,N',N',2-pentamethyl-
Overview
Description
1,2-Propanediamine, N,N,N',N',2-pentamethyl- is a chemical compound that is part of a broader class of organic compounds known as diamines. These compounds are characterized by the presence of two amine groups, which are functional groups containing nitrogen atoms with lone pairs of electrons. The specific structure of 1,2-propanediamine derivatives makes them useful as ligands in coordination chemistry, where they can bind to metal ions to form complexes with various geometries and properties .
Synthesis Analysis
The synthesis of 1,2-propanediamine derivatives and their complexes can be achieved through various methods. For instance, the reaction of 2-diazo-1,1,1-trifluoro-3-nitropropane or 3,3,3-trifluoro-1-nitropropene with 3-aminobenzotrifluoride followed by the reduction of the nitro group can yield 3,3,3-Trifluoro-N'-(3-trifluoromethylphenyl)-1,2-propanediamine . Additionally, a novel synthesis method for 1-phenyl-1,2-propanediamines involves the highly regioselective and stereo-specific opening of chiral aziridines . The catalytic synthesis of 1,2-propanediamine is also an area of active research, with various catalysts and processes being developed for its preparation from different starting materials such as propane dihalide, alcohol, aziridine, and acrylonitrile .
Molecular Structure Analysis
The molecular structure of 1,2-propanediamine derivatives is crucial for their function as ligands. X-ray crystallography studies have revealed the geometry of metal complexes with these ligands. For example, the crystal structure of a chromium(III) complex with N,N'-bis(2-pyridylmethyl)-1,3-propanediamine shows that the ligand binds in a cis-β form, with the six-membered chelate rings adopting chair and skew-boat conformations . Similarly, the structure of a nickel(II) complex with a modified 1,3-propanediamine ligand indicates that the ligand coordinates through 2 N and 4 O atoms, forming an octahedral complex .
Chemical Reactions Analysis
1,2-Propanediamine derivatives can undergo various chemical reactions, particularly in the formation of metal complexes. The ligands can act as sexidentate, coordinating to metal ions like cobalt(III) to form complexes with distinct absorption and circular dichroism spectra . They can also form mononuclear complexes with transition metals such as copper(II), cobalt(III), and zinc(II), with the geometry of the metal ions being influenced by the ligand conformation . The introduction of substituents on the 1,2-propanediamine backbone can modulate the structure and reactivity of the resulting complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2-propanediamine derivatives are closely related to their molecular structure and the nature of their complexes. For instance, the presence of substituents such as methyl groups can influence the conformation of the ligand and, consequently, the stability and geometry of the metal complex . The protolytic and complexation properties of these ligands can be studied using techniques like pH-potentiometry and UV spectroscopy, revealing insights into their behavior in aqueous solutions and their selectivity towards different metal ions . The thermal properties and decomposition mechanisms of the complexes can also be investigated using thermal analysis techniques .
Scientific Research Applications
-
Chemical Research
- Application : 1,2-Propanediamine is a chemical compound with the formula C3H10N2. It’s used in various chemical research and experiments .
- Results : The outcomes of these experiments can also vary widely, depending on the specific research goals. For example, it could be used to study reaction thermochemistry .
-
Material Science
- Application : 1,2-Diaminopropane was used as a model precursor in the electron-induced deposition of amorphous carbon nitride films .
- Results : The result of this process is the creation of amorphous carbon nitride films. These films have potential applications in various fields, including electronics and materials science .
-
Biochemical Research
-
Catalysis
-
Dye Preparation
-
Food, Drug, Pesticide or Biocidal Product Use
-
Manganese (II) Complexes
- Application : It is used in the preparation of new manganese (II) complexes with ethylenediamine .
- Method of Application : In this application, it is used as a reagent in the preparation of manganese (II) complexes. The structure of these complexes was determined by the single crystal X-ray diffraction technique .
- Results : The outcome of this application is the successful preparation of new manganese (II) complexes .
-
Polyethylene Glycol 400 Binary Mixtures
- Application : It is used in the preparation of binary mixed solutions of Polyethylene Glycol 400 and 1,2-Propanediamine .
- Method of Application : In this application, it is used as a reagent in the preparation of binary mixed solutions. The density and viscosity of these solutions were determined at different temperatures .
- Results : The outcome of this application is the successful preparation of binary mixed solutions of Polyethylene Glycol 400 and 1,2-Propanediamine .
-
Amorphous Carbon Nitride Films
- Application : It is used as a model precursor in the electron-induced deposition of amorphous carbon nitride films .
- Method of Application : In this application, it is used as a precursor in a process called electron-induced deposition. This is a technique used to create thin films of materials at the nanoscale .
- Results : The result of this process is the creation of amorphous carbon nitride films. These films have potential applications in various fields, including electronics and materials science .
Safety And Hazards
properties
IUPAC Name |
1-N,1-N,2-N,2-N,2-pentamethylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-8(2,10(5)6)7-9(3)4/h7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOVNUMTDBCBAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2071443 | |
| Record name | 1,2-Propanediamine, N,N,N',N',2-pentamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2071443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Propanediamine, N,N,N',N',2-pentamethyl- | |
CAS RN |
68367-53-3 | |
| Record name | N1,N1,N2,N2,2-Pentamethyl-1,2-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68367-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Propanediamine, N1,N1,N2,N2,2-pentamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068367533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Propanediamine, N1,N1,N2,N2,2-pentamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Propanediamine, N,N,N',N',2-pentamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2071443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N',2-pentamethylpropane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



